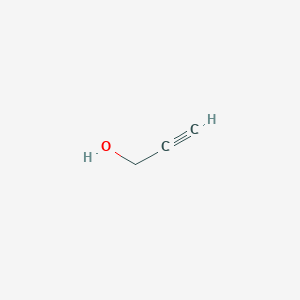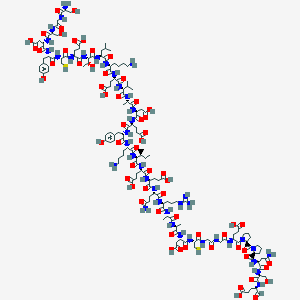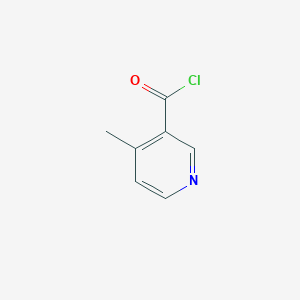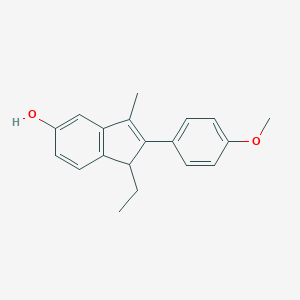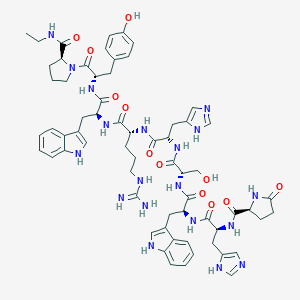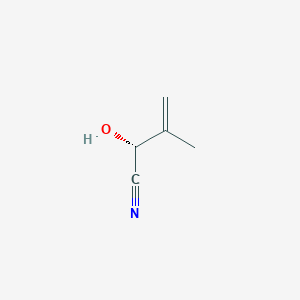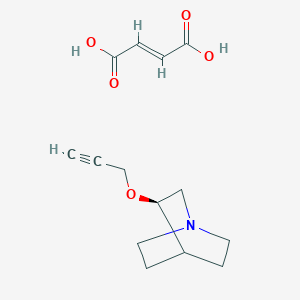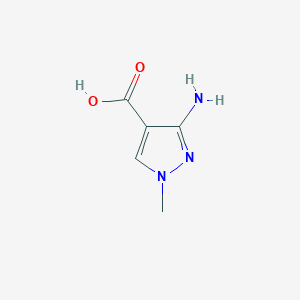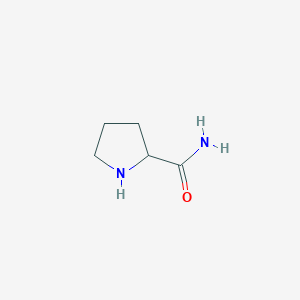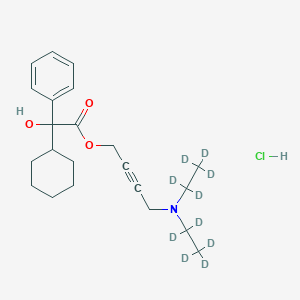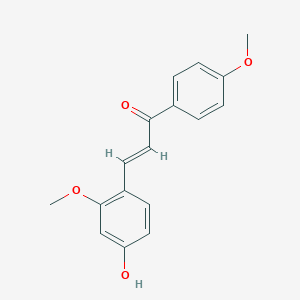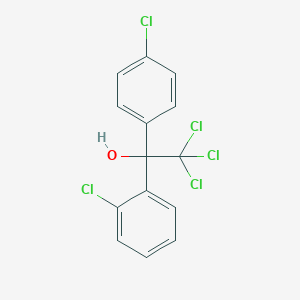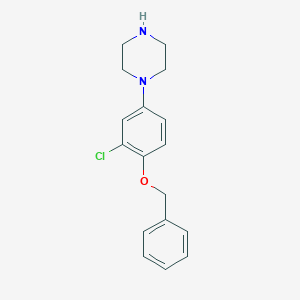
1-(4-Benzyloxy-3-chlorophenyl)piperazine
Übersicht
Beschreibung
“1-(4-Benzyloxy-3-chlorophenyl)piperazine” (1-BOCP) is a synthetic compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicine. It has a molecular formula of C17H19ClN2O and a molecular weight of 302.8 .
Molecular Structure Analysis
The molecular structure of “1-(4-Benzyloxy-3-chlorophenyl)piperazine” consists of a piperazine ring with a 4-benzyloxy-3-chlorophenyl group attached . The molecular formula is C17H19ClN2O, indicating that it contains 17 carbon atoms, 19 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Benzyloxy-3-chlorophenyl)piperazine” include a molecular formula of C17H19ClN2O and a molecular weight of 302.8 .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Pharmacological Actions
Arylpiperazine derivatives, including compounds structurally related to "1-(4-Benzyloxy-3-chlorophenyl)piperazine," have been investigated for their metabolic pathways and pharmacological actions. These derivatives are noted for their clinical application in treating depression, psychosis, or anxiety. They undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites have diverse effects on serotonin receptors and other neurotransmitter systems, underscoring their pharmacological significance (Caccia, 2007).
Anti-mycobacterial Activity
Piperazine and its analogues have demonstrated potent anti-mycobacterial activity, with significant action against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine derivatives in developing new anti-TB molecules, offering a foundation for medicinal chemists to design safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Uses of Piperazine Derivatives
Piperazine derivatives have been reviewed for their therapeutic uses across various conditions, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory applications. Modifications to the piperazine nucleus can significantly influence the medicinal potential of these molecules, indicating the flexibility of piperazine as a building block in drug discovery. This diversity underscores the broad potential of piperazine-based molecules in treating multiple diseases (Rathi et al., 2016).
Novel Opioid-like Compounds
Studies on novel psychoactive substances, including piperazine derivatives, have explored their availability, use, and effects, providing insight into their opioid-like properties and potential risks. These investigations emphasize the importance of understanding new compounds' pharmacological profiles and associated health risks (Siddiqi et al., 2015).
Development of New TB Treatment
Macozinone, a piperazine-benzothiazinone derivative, represents a promising advance in tuberculosis (TB) treatment. It targets decaprenylphosphoryl ribose oxidase DprE1, crucial for the synthesis of essential components of the Mycobacterium tuberculosis cell wall. The ongoing clinical studies highlight the potential of macozinone in enhancing TB treatment regimens (Makarov & Mikušová, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3-chloro-4-phenylmethoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-16-12-15(20-10-8-19-9-11-20)6-7-17(16)21-13-14-4-2-1-3-5-14/h1-7,12,19H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWFVNNUKZUKHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630647 | |
| Record name | 1-[4-(Benzyloxy)-3-chlorophenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzyloxy-3-chlorophenyl)piperazine | |
CAS RN |
800371-67-9 | |
| Record name | 1-[4-(Benzyloxy)-3-chlorophenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details















Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

